molecular formula C14H9F3O2 B1304076 4'-Trifluoromethyl-biphenyl-4-carboxylic acid CAS No. 195457-71-7

4'-Trifluoromethyl-biphenyl-4-carboxylic acid

Cat. No.: B1304076
CAS No.: 195457-71-7
M. Wt: 266.21 g/mol
InChI Key: JXOFQKVEGRNGLD-UHFFFAOYSA-N
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Description

4’-Trifluoromethyl-biphenyl-4-carboxylic acid is an organic compound with the molecular formula C14H9F3O2 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a biphenyl core

Mechanism of Action

Target of Action

It has been tested as an effective hypolipidemic agent in animal species , suggesting that it may interact with enzymes or receptors involved in lipid metabolism.

Pharmacokinetics

It has been synthesized in the [14c]-labelled form, which is suitable for metabolism and distribution studies in animals .

Result of Action

Xenalipin has been shown to cause a significant reduction in serum cholesterol and triglyceride levels in animal models . This suggests that it has a potent hypolipidemic effect, which would be beneficial in therapy for hyperlipidemia.

Biochemical Analysis

Biochemical Properties

4’-Trifluoromethyl-biphenyl-4-carboxylic acid has been tested as an effective hypolipidemic agent in various animal species. It has shown significant reduction in serum cholesterol and triglyceride levels, making it beneficial for hyperlipidemia therapy . The compound interacts with enzymes and proteins involved in lipid metabolism, such as lipoprotein lipase and hepatic lipase, enhancing their activity and leading to improved lipid profiles.

Cellular Effects

The effects of 4’-Trifluoromethyl-biphenyl-4-carboxylic acid on cellular processes are profound. It influences cell signaling pathways related to lipid metabolism, leading to altered gene expression and cellular metabolism. The compound has been observed to modulate the expression of genes involved in lipid synthesis and degradation, thereby impacting overall cellular lipid homeostasis .

Molecular Mechanism

At the molecular level, 4’-Trifluoromethyl-biphenyl-4-carboxylic acid exerts its effects through binding interactions with key enzymes and proteins in lipid metabolism. It acts as an activator of lipoprotein lipase, enhancing the hydrolysis of triglycerides into free fatty acids and glycerol. Additionally, it inhibits the activity of acetyl-CoA carboxylase, reducing the synthesis of fatty acids . These interactions lead to a decrease in lipid accumulation within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Trifluoromethyl-biphenyl-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy may decrease with prolonged exposure to light and heat. Long-term studies have shown that the compound maintains its hypolipidemic effects over extended periods, although slight degradation may occur .

Dosage Effects in Animal Models

The effects of 4’-Trifluoromethyl-biphenyl-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively reduces serum cholesterol and triglyceride levels without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

4’-Trifluoromethyl-biphenyl-4-carboxylic acid is involved in several metabolic pathways related to lipid metabolism. It interacts with enzymes such as lipoprotein lipase and hepatic lipase, enhancing their activity and promoting the breakdown of triglycerides. The compound also affects the levels of metabolites involved in lipid synthesis and degradation, leading to improved lipid profiles .

Transport and Distribution

Within cells and tissues, 4’-Trifluoromethyl-biphenyl-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. It is primarily localized in the liver and adipose tissues, where it exerts its hypolipidemic effects. The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich environments .

Subcellular Localization

The subcellular localization of 4’-Trifluoromethyl-biphenyl-4-carboxylic acid is primarily within the cytoplasm and lipid droplets of cells. It is directed to these compartments through specific targeting signals and post-translational modifications. The compound’s activity is enhanced in these locations, where it interacts with enzymes and proteins involved in lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Trifluoromethyl-biphenyl-4-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4’-Trifluoromethyl-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Comparison with Similar Compounds

  • 4’-Trifluoromethyl-biphenyl-2-carboxylic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Comparison: 4’-Trifluoromethyl-biphenyl-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl core. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the position of the trifluoromethyl group can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOFQKVEGRNGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382237
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195457-71-7
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixed solution of ethylene glycol dimethyl ether (400 ml)-2M aqueous sodium carbonate solution (80 ml), 4-bromobenzotrifluoride (5.0 g), 4-carboxyphenylboronic acid (3.9 g) and tetrakistriphenylphosphinepalladium (2.5 g) were added and stirred at 100° C. for a day and night. Concentrating the reaction liquid under reduced pressure, the residue was extracted with 1N aqueous sodium hydroxide solution, and the aqueous layer was neutralized by gradual addition of conc. sulfuric acid. The precipitated solid was recovered by filtration, washed with water and diethyl ether and dried under reduced pressure to provide the title compound (4.2 g) as white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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